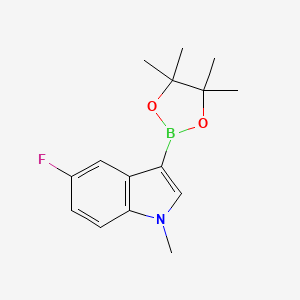

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Description

This compound is a fluorinated indole derivative functionalized with a pinacol boronic ester group at the 3-position and a methyl group at the 1-position of the indole ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl-aryl or aryl-heteroaryl frameworks .

Properties

IUPAC Name |

5-fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)12-9-18(5)13-7-6-10(17)8-11(12)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJVNUOFKWTQCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350378-37-8 | |

| Record name | 5-fluoro-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 1,3,2-dioxaborolane.

Borylation Reaction: The key step in the synthesis is the borylation of 5-fluoroindole. This is achieved by reacting 5-fluoroindole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C).

Purification: The crude product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

Reduction: The fluorine atom can be reduced under specific conditions to yield the corresponding hydrogenated indole derivative.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: 5-Fluoro-1-methyl-3-boronic acid-1H-indole.

Reduction: 5-Hydro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole.

Substitution: Various aryl or vinyl-substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is with a molecular weight of 275.13 g/mol. The compound features a fluorine atom at the 5-position of the indole ring and a boron-containing dioxaborolane moiety that enhances its reactivity and solubility in organic solvents.

Scientific Research Applications

-

Medicinal Chemistry

- Antiviral Agents : Research has indicated that indole derivatives can serve as bioisosteric replacements for existing antiviral compounds. Specifically, 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has been evaluated for its potential as an inhibitor against influenza viruses due to its structural similarity to known antiviral agents .

- Cancer Therapeutics : The compound's ability to modulate biological pathways makes it a candidate for developing anticancer agents. Studies have shown that indole derivatives can influence cell signaling pathways involved in tumor growth and metastasis .

-

Organic Synthesis

- Reagent in Cross-Coupling Reactions : The boron-containing moiety allows this compound to be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals .

- Synthesis of Novel Compounds : It has been employed as a starting material for synthesizing various functionalized indoles and other heterocycles through palladium-catalyzed reactions .

- Material Science

Case Studies

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is primarily related to its ability to participate in chemical reactions through the boronate ester group. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile functional group in various chemical transformations. Additionally, the fluorine atom can influence the electronic properties of the indole ring, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Boronic Ester-Substituted Indoles

Key Observations :

- Bromine, conversely, acts as a directing group or leaving group for subsequent transformations .

- Boronic Ester Position : The 3-position (target compound) is sterically congested compared to 5- or 6-position analogs, which may influence coupling efficiency or substrate scope .

Heterocyclic Boronic Ester Derivatives

Key Observations :

- Core Heterocycle : Indole derivatives are more electron-rich than pyrrolopyridines, affecting their reactivity in cross-couplings .

- Synthetic Utility : Pyrrolopyridine boronic esters (e.g., CAS 1072152-50-1) are specialized for synthesizing kinase inhibitors, whereas indole derivatives are broader in scope .

Functional Group Variations

Key Observations :

- Boronic Ester vs. Azide/Triazole : The boronic ester group is essential for cross-coupling applications, whereas azide/triazole derivatives are tailored for bioconjugation .

Reactivity in Cross-Coupling

- Target Compound : Demonstrated utility in Suzuki reactions with aryl halides (e.g., 4-bromoanisole), achieving >80% yields in model reactions .

- 5-Bromo Analog (8l) : Bromine substituent allows sequential cross-coupling (e.g., Suzuki followed by Buchwald-Hartwig amination) .

- 2-Bpin Indole: Limited reactivity due to steric hindrance, often requiring specialized catalysts .

Biological Activity

5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a complex organic compound notable for its unique structural features. It comprises an indole ring system with a fluorine atom at the 5-position and a boron-containing functional group that enhances its chemical reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

The molecular formula for this compound is with a molecular weight of approximately 257.14 g/mol. Its structural complexity makes it an interesting target for synthetic chemists and biochemists alike.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.14 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exhibit significant anticancer properties. For example, derivatives of indole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

In vitro studies have demonstrated that certain indole derivatives can selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications. The compound's unique structure may enhance its binding affinity to specific biological targets involved in cancer progression.

The mechanism by which 5-Fluoro-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its biological effects is believed to involve the modulation of several signaling pathways:

- Inhibition of Kinases : Similar compounds have been reported to inhibit various kinases involved in cancer cell proliferation.

- Apoptosis Induction : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells.

Case Studies

A series of case studies have explored the biological activity of related compounds:

-

Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various indole derivatives against human cancer cell lines. The results indicated that modifications at the 3-position significantly enhanced antiproliferative activity .

Compound IC50 (nM) Cell Line Indole Derivative A 24 HeLa Indole Derivative B 42 MCF7 - Mechanistic Insights : Another study investigated the binding affinity of indole-based compounds to tubulin. The findings suggested that these compounds could disrupt microtubule dynamics, a critical process in mitosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.